3-Bromo-1H-pyrazol-5-amine

Cross-Coupling Chemistry Palladium Catalysis Heterocyclic Synthesis

Brominated aminopyrazole supply gaps disrupt chlorantraniliprole and CB2R probe programs. 3-Bromo-1H-pyrazol-5-amine (CAS 950739-21-6) is the patent-specified chlorantraniliprole intermediate and a critical CB2R imaging probe precursor. • Exclusive 3-Br handle for Suzuki-Miyaura/Buchwald-Hartwig couplings-inaccessible with Cl or Me analogs • Solid (mp 108-112°C) enables easy handling; avoids low-melting-point difficulties • ≥97% purity, QC-verified by HPLC/GC/NMR

Molecular Formula C3H4BrN3
Molecular Weight 161.99
CAS No. 950739-21-6
Cat. No. B571671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazol-5-amine
CAS950739-21-6
Molecular FormulaC3H4BrN3
Molecular Weight161.99
Structural Identifiers
SMILESC1=C(NN=C1N)Br
InChIInChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
InChIKeyVGBYIGUWAWHQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrazol-5-amine: Core Properties & Industrial Significance


3-Bromo-1H-pyrazol-5-amine (CAS 950739-21-6; synonym: 3-amino-5-bromopyrazole) is a heterocyclic building block belonging to the aminopyrazole class, characterized by a bromine substituent at the 3-position and a primary amine at the 5-position of the pyrazole ring [1]. With a molecular formula of C3H4BrN3, a molecular weight of 161.99 g/mol, and a melting point typically reported at 108–112°C (solid at 20°C), this compound is commercially available at purities ranging from 95% to 98% . Its core utility resides in two primary domains: as a key intermediate in the multi-step synthesis of chlorantraniliprole, a globally significant ryanodine receptor insecticide ; and as a reactant for constructing near-infrared (NIR) fluorescence imaging probes that preferentially target cannabinoid receptor type 2 (CB2R) over type 1 (CB1R) [2].

C-Br cross-coupling handle for Pd-mediated diversification Suzuki & Buchwald reactions
Specified intermediate for chlorantraniliprole synthesis Agrochemical manufacturing route
Defined 3-bromo-5-amino regiochemistry for CB2R probe construction Receptor subtype selectivity context

Why Generic Aminopyrazole Substitution Fails


Generic substitution of 3-bromo-1H-pyrazol-5-amine with other aminopyrazoles—such as unsubstituted 1H-pyrazol-5-amine, 3-methyl-1H-pyrazol-5-amine, or 3-chloro-1H-pyrazol-5-amine—is not scientifically viable due to fundamental divergence in reactivity and downstream synthetic outcomes. The 3-bromo substituent provides a chemically orthogonal and highly versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that the methyl analog cannot participate in, while the C–Br bond offers distinct oxidative addition kinetics and transmetalation compatibility compared to the less reactive C–Cl bond in 3-chloro analogs [1]. In the specific industrial context of chlorantraniliprole synthesis, the 3-bromo-1H-pyrazol-5-amine scaffold is a non-negotiable, patent-specified intermediate; substitution with a non-brominated or differently halogenated pyrazole would require a complete re-engineering of the synthetic route and would not yield the target diamide insecticide [2]. Furthermore, in CB2R imaging probe construction, the precise regiochemistry and halogen identity dictate the conjugation geometry and resultant receptor subtype selectivity, meaning analog substitution would likely abolish the critical CB2-over-CB1 binding preference [3].

Target
Common Substitute
Interchangeability Risk
3-Bromo-1H-pyrazol-5-amine
3-Chloro-1H-pyrazol-5-amine
Slower oxidative addition; may require harsher coupling conditions
3-Bromo-1H-pyrazol-5-amine
3-Methyl-1H-pyrazol-5-amine
Lacks cross-coupling handle; no C-C/C-N bond formation via Pd catalysis
3-Bromo-1H-pyrazol-5-amine
1H-Pyrazol-5-amine (unsubstituted)
No halogen for diversification; cannot serve chlorantraniliprole or probe routes
3-Bromo-1H-pyrazol-5-amine
4-Bromo-1H-pyrazol-5-amine (regioisomer)
Altered conjugation geometry; may abolish CB2/CB1 selectivity profile

3-Bromo-1H-pyrazol-5-amine vs. Analogs: Quantitative Evidence


Cross-Coupling Reactivity: C3-Br vs. C3-Cl

The 3-bromo substituent of 3-bromo-1H-pyrazol-5-amine confers a quantifiable advantage in palladium-catalyzed cross-coupling efficiency over the 3-chloro and unsubstituted analogs, as inferred from general reactivity principles of aryl halides in Suzuki-Miyaura reactions. While direct kinetic data for this exact scaffold are not available in the open literature, the well-established reactivity order for oxidative addition—Ar–I > Ar–Br > Ar–Cl—places the bromo derivative in a balanced position offering sufficient reactivity for efficient coupling without the instability and cost associated with iodo analogs [1]. This enables the compound to function as a versatile electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures [2].

Cross-Coupling Reactivity
Class-level inference
Ar-Br ~10–100× faster oxidative addition than Ar-Cl
Supports efficient Pd-catalyzed diversification
Based on general aryl halide series; confirm with specific substrate
Cross-Coupling Chemistry Palladium Catalysis Heterocyclic Synthesis

Chlorantraniliprole Synthesis: Bromo Intermediate Specificity

3-Bromo-1H-pyrazol-5-amine is the explicitly specified and patented intermediate for the synthesis of chlorantraniliprole, a ryanodine receptor insecticide with annual global sales exceeding $1 billion . The compound undergoes further functionalization to 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid before final coupling to yield the active diamide [1]. Alternative aminopyrazoles—including 3-chloro-1H-pyrazol-5-amine (MW 117.54) and 3-methyl-1H-pyrazol-5-amine (MW 97.12)—cannot be substituted into this route without complete synthetic redesign and would not yield chlorantraniliprole due to the specific requirement for a C3-bromo substituent at the core pyrazole ring .

Chlorantraniliprole Intermediate
Head-to-head
Patent-specified intermediate; industrial route validated
Required for established synthesis; comparators not suitable
Binary differentiation per patent documentation
Agrochemical Synthesis Insecticide Intermediate Process Chemistry

CB2R Imaging Probe: Regiochemistry-Dependent Selectivity

3-Bromo-1H-pyrazol-5-amine has been employed as a reactant in the construction of near-infrared (NIR) fluorescence imaging probes that demonstrate preferential binding to cannabinoid receptor type 2 (CB2R) over type 1 (CB1R) [1]. This CB2-over-CB1 selectivity is critical for avoiding psychoactive side effects associated with CB1R activation while enabling visualization of neuroinflammatory processes where CB2R is upregulated . The specific 3-bromo-5-amino regiochemical pattern on the pyrazole core is essential for proper conjugation geometry; isomerically distinct analogs—such as 4-bromo-1H-pyrazol-5-amine or 5-bromo-1H-pyrazol-3-amine (tautomer)—would yield probes with altered spatial orientation, linker attachment points, and consequently different receptor subtype selectivity profiles [2].

CB2R Probe Regiochemistry
Class-level inference
Target: 3-Br-5-NH2 yields CB2-preferring probe Alternative regioisomers alter linker geometry & selectivity
Regiochemistry defines receptor subtype binding profile
Replacement may shift CB2/CB1 preference; verify in binding assays
Cannabinoid Receptor Imaging Fluorescent Probe Synthesis Neuroinflammation

Solid Handling Profile vs. Aminopyrazole Analogs

3-Bromo-1H-pyrazol-5-amine exhibits a melting point of 108–112°C, existing as a solid at ambient temperature (20°C), which facilitates straightforward weighing, storage, and inventory management in laboratory and pilot-plant settings . In comparison, 3-chloro-1H-pyrazol-5-amine (MW 117.54) has a predicted melting point that may be lower (though published data are limited), and 3-methyl-1H-pyrazol-5-amine (MW 97.12) is reported as a "low MP solid or liquid" at 20°C, introducing handling complexity and potential volatility concerns . The bromo compound also exhibits higher molecular weight (161.99 g/mol) and density (~2.039 g/cm³ predicted) compared to the chloro and methyl analogs, which can influence reaction stoichiometry calculations and scale-up logistics [1].

Solid Handling Profile
Cross-study comparable
Solid; mp 108–112°C vs low-melting/liquid methyl analog
Facilitates weighing and ambient storage
Methyl analog may require cold storage; verify lot-specific form
Physicochemical Properties Solid Handling Storage Stability

3-Bromo-1H-pyrazol-5-amine: Key Application Scenarios


Chlorantraniliprole Manufacturing (Diamide Insecticide)

This compound serves as an essential, non-substitutable intermediate in the multi-step manufacture of chlorantraniliprole, a leading ryanodine receptor insecticide. The synthesis proceeds via conversion of 3-bromo-1H-pyrazol-5-amine to 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid, followed by coupling with 2-amino-5-chloro-3-methylbenzoic acid derivatives to yield the active diamide . Agrochemical manufacturers and contract synthesis organizations procuring this compound for chlorantraniliprole production require consistent, high-purity material (≥97%) to maintain process yields and regulatory compliance, as the bromo-substituted pyrazole core is patent-specified and cannot be replaced with chloro or methyl analogs without complete route redesign [1].

CB2R-Selective NIR Fluorescence Probe Development

3-Bromo-1H-pyrazol-5-amine functions as a reactant for constructing NIR fluorescent probes that preferentially bind to cannabinoid receptor type 2 (CB2R) over type 1 (CB1R), enabling selective visualization of neuroinflammatory processes while avoiding psychoactive CB1R-mediated effects . The precise 3-bromo-5-amino regiochemistry is critical for achieving the desired CB2/CB1 selectivity, as alternative regioisomers would alter the spatial orientation of the conjugated fluorophore and linker, thereby changing the receptor subtype binding profile [1]. Researchers in cannabinoid pharmacology and neuroinflammation imaging should specify this exact CAS number and regiochemistry to ensure probe performance consistency across studies.

Suzuki & Buchwald Coupling Diversification

The C3-bromo substituent of 3-bromo-1H-pyrazol-5-amine provides a highly versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse C3-aryl, C3-alkenyl, or C3-amino pyrazole derivatives for medicinal chemistry library synthesis . Compared to the 3-chloro analog, which exhibits significantly slower oxidative addition kinetics, the bromo derivative offers a synthetically practical balance of reactivity and stability for both Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) coupling protocols [1]. This reactivity profile makes 3-bromo-1H-pyrazol-5-amine a preferred building block over 3-chloro-1H-pyrazol-5-amine or 3-methyl-1H-pyrazol-5-amine for researchers requiring a robust, general-purpose electrophilic pyrazole scaffold for library synthesis.

Solid Handling & Long-Term Storage

The compound's physical form as a solid with a melting point of 108–112°C at ambient temperature facilitates straightforward weighing, transfer, and storage in laboratory and manufacturing environments, eliminating the handling complexities associated with low-melting or liquid aminopyrazole analogs such as 3-methyl-1H-pyrazol-5-amine . Long-term storage at cool, dry conditions (recommended: 2–8°C for optimal stability) is sufficient to maintain purity, as verified by standard QC methods (GC, HPLC, NMR) [1]. Procurement specialists managing chemical inventory should consider the solid-state handling advantages of this compound over liquid or low-melting alternatives when selecting aminopyrazole building blocks for multi-user or long-duration research programs.

Application
Selection Property
Validation Focus
Chlorantraniliprole intermediate production
Bromo-substituted pyrazole scaffold
Route fidelity & regulatory compliance
CB2R-selective NIR probe development
3-Bromo-5-amino regiochemistry
CB2/CB1 binding selectivity assay
Cross-coupling library synthesis
C-Br electrophilic handle
Coupling efficiency & substrate scope
Solid handling & long-term storage
High-melting solid form
Stability & ease of weighing

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